Molybdenum(3+) trimethanide

Description

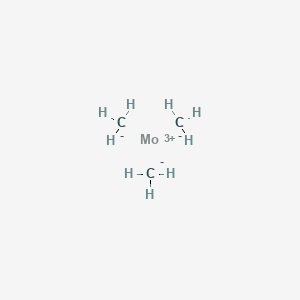

Molybdenum(3+) trimethanide (hypothetical formula: Mo(CH₃)₃³⁺) is a postulated organomolybdenum compound featuring a molybdenum(III) center coordinated to three methanide (CH₃⁻) ligands. While direct experimental data on this specific compound are scarce in the provided evidence, its properties and behavior can be inferred from analogous molybdenum(III) complexes and organometallic chemistry principles. Molybdenum(III) compounds are typically redox-active and serve as precursors in catalysis and materials science . For instance, molybdenum trisamides (e.g., trisamidomolybdenum(VI) complexes) are known for their catalytic roles in alkyne metathesis, showcasing the versatility of molybdenum in forming stable, high-valency organometallic frameworks .

Properties

CAS No. |

87698-72-4 |

|---|---|

Molecular Formula |

C3H9Mo |

Molecular Weight |

141.05 g/mol |

IUPAC Name |

carbanide;molybdenum(3+) |

InChI |

InChI=1S/3CH3.Mo/h3*1H3;/q3*-1;+3 |

InChI Key |

XRNLQFUJHJKWMD-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].[Mo+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Molybdenum(3+) trimethanide can be synthesized through various methods. One common approach involves the reaction of molybdenum trichloride with trimethanide ligands under an inert atmosphere. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Molybdenum(3+) trimethanide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to higher oxidation states of molybdenum.

Reduction: It can be reduced to lower oxidation states or even elemental molybdenum.

Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.

Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent and temperature conditions.

Major Products Formed

Oxidation: Higher oxidation state molybdenum compounds, such as molybdenum(VI) oxide.

Reduction: Lower oxidation state molybdenum compounds or elemental molybdenum.

Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Molybdenum(3+) trimethanide has several applications in scientific research:

Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

Materials Science: It is studied for its potential use in the development of new materials with unique properties.

Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, such as in drug development.

Industry: It is used in the production of advanced materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which molybdenum(3+) trimethanide exerts its effects involves its ability to coordinate with various substrates and facilitate chemical reactions. The molybdenum center can undergo changes in oxidation state, which is crucial for its catalytic activity. The compound can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the substrates.

Comparison with Similar Compounds

Key Observations :

- Mo(CH₃)₃³⁺ is expected to exhibit lower thermal stability compared to refractory compounds like MoS₂ or MoO₃ due to the labile Mo–C bonds .

- Its stability in aqueous environments would depend on ligand steric effects, contrasting with MoCl₃’s rapid hydrolysis .

Catalytic Performance

Molybdenum(III) compounds are pivotal in catalysis. For example:

- Molybdenum-Vanadium Clusters: Compounds like [PMo₈V₆O₄₂]⁴⁻ demonstrate exceptional catalytic activity in styrene epoxidation (conversion rates >90% under optimized conditions) .

- Trisamidomolybdenum(VI) Complexes: These achieve turnover frequencies (TOFs) >1,000 h⁻¹ in alkyne metathesis, highlighting molybdenum’s adaptability in organic transformations .

Potential Industrial Relevance

- Anti-Seize Compounds : Molybdenum-based lubricants (e.g., MoS₂) operate effectively up to 650°C, whereas Mo(CH₃)₃³⁺ derivatives could offer lower-temperature lubrication with tunable solubility in organic matrices .

- Electrocatalysis: Molybdenum oxides (MoO₃) are benchmark materials for oxygen evolution reactions (OERs). Functionalizing Mo(CH₃)₃³⁺ onto electrodes might enhance charge-transfer kinetics in non-aqueous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.